N-(4-nitrophenyl)-N'-(pyridin-2-ylmethyl)ethanediamide
Description
“N-(4-nitrophenyl)-N’-(pyridin-2-ylmethyl)ethanediamide” is a synthetic organic compound that features both nitrophenyl and pyridinyl groups. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.
Properties
IUPAC Name |
N'-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c19-13(16-9-11-3-1-2-8-15-11)14(20)17-10-4-6-12(7-5-10)18(21)22/h1-8H,9H2,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPSKSNATQQUIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387450 | |
| Record name | STK162940 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6198-88-5 | |
| Record name | STK162940 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-nitrophenyl)-N’-(pyridin-2-ylmethyl)ethanediamide” typically involves the reaction of 4-nitroaniline with pyridine-2-carboxaldehyde in the presence of a suitable catalyst. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Catalyst: Acidic or basic catalyst depending on the desired reaction pathway
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. This may include:
- Continuous flow reactors for better control over reaction conditions
- Purification steps such as recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
“N-(4-nitrophenyl)-N’-(pyridin-2-ylmethyl)ethanediamide” can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate or a pharmacophore.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of “N-(4-nitrophenyl)-N’-(pyridin-2-ylmethyl)ethanediamide” depends on its interaction with molecular targets. Potential pathways include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with DNA/RNA: Affecting gene expression or replication.
Modulating receptor activity: Acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)-N’-(pyridin-2-ylmethyl)ethanediamide: can be compared with other nitrophenyl and pyridinyl derivatives, such as:
Uniqueness
- The specific positioning of the nitrophenyl and pyridinyl groups in “N-(4-nitrophenyl)-N’-(pyridin-2-ylmethyl)ethanediamide” may confer unique reactivity and biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
